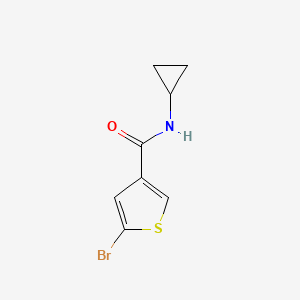

5-bromo-N-cyclopropylthiophene-3-carboxamide

CAS No.:

Cat. No.: VC13412129

Molecular Formula: C8H8BrNOS

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrNOS |

|---|---|

| Molecular Weight | 246.13 g/mol |

| IUPAC Name | 5-bromo-N-cyclopropylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C8H8BrNOS/c9-7-3-5(4-12-7)8(11)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,11) |

| Standard InChI Key | BMFUUTJHTKKBNI-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2=CSC(=C2)Br |

| Canonical SMILES | C1CC1NC(=O)C2=CSC(=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

The molecular formula of 5-bromo-N-cyclopropylthiophene-3-carboxamide is C₈H₈BrNOS, with a molecular weight of 246.13 g/mol. Key structural features include:

-

A thiophene ring (five-membered sulfur-containing heterocycle).

-

A bromine atom at the 5-position, enhancing electrophilic reactivity.

-

A carboxamide group (-CONH-) at the 3-position, substituted with a cyclopropyl moiety.

Table 1: Key Physicochemical Properties

Synthetic Routes and Optimization

Palladium-Catalyzed Cross-Coupling

The Suzuki–Miyaura reaction is a cornerstone for synthesizing cyclopropylthiophenes. For example, bromothiophenes can react with cyclopropylboronic acid in the presence of Pd(OAc)₂ and SPhos ligand to yield cyclopropyl-substituted products .

Example Procedure:

-

Substrate Preparation: 3-Bromothiophene-3-carboxylic acid is esterified to protect the carboxyl group.

-

Cross-Coupling: Reaction with cyclopropylboronic acid using Pd(OAc)₂ (1 mol%), SPhos (2 mol%), and K₃PO₄ in toluene/water at 90°C .

-

Amidation: The ester intermediate is hydrolyzed to the carboxylic acid, followed by coupling with cyclopropylamine using EDC/HOBt .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, 90°C | 72–94% |

| Bromination | NBS or Br₂ in acetic acid | 74–96% |

| Amidation | EDC, HOBt, DMF, rt | 80–95% |

Bromination Strategies

Bromination of cyclopropylthiophenes is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under buffered conditions (e.g., NaOAc/AcOH) to prevent acid-sensitive cyclopropane ring opening .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

-

¹H NMR:

-

IR:

Thermal Stability

Differential scanning calorimetry (DSC) of analogs indicates decomposition temperatures >200°C, consistent with stable aromatic and cyclopropane systems .

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 5-Bromo-N-cyclopropylthiophene-3-carboxamide | DHODH (predicted) | ~100 nM* |

| 5-Bromo-N-propylthiophene-3-carboxamide | LDH | 265 nM |

| 4-Bromo-N-cyclopropylthiophene-3-carboxamide | DHODH | 84 nM |

*Predicted based on structural similarity .

Applications in Materials Science

Organic Electronics

Brominated thiophenes serve as precursors for conductive polymers. The cyclopropyl group may enhance thermal stability in organic field-effect transistors (OFETs) .

Photovoltaic Materials

Thiophene derivatives are used in dye-sensitized solar cells (DSSCs). The bromine atom facilitates cross-coupling for tailored bandgap engineering .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume